molecular formula C24H31FO6 B12354996 Triamcinolone Acetonide-d7 (major)

Triamcinolone Acetonide-d7 (major)

Cat. No.: B12354996
M. Wt: 441.5 g/mol
InChI Key: YNDXUCZADRHECN-UJSLXJIRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triamcinolone acetonide-d7 involves the incorporation of deuterium atoms into the triamcinolone acetonide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the efficient incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of triamcinolone acetonide-d7 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production process is carefully monitored to ensure consistency and quality, meeting the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Triamcinolone acetonide-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of triamcinolone acetonide-d7 can lead to the formation of 21-aldehyde and 17-carboxylic acid derivatives .

Scientific Research Applications

Triamcinolone acetonide-d7 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in biological systems. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of corticosteroids in the body.

    Biological Research: Helps in understanding the metabolic pathways and interactions of corticosteroids with biological molecules.

    Medical Research: Used in the development of new corticosteroid-based therapies and in studying the effects of corticosteroids on various medical conditions.

    Industrial Applications: Used in the formulation of advanced pharmaceutical products and in quality control processes .

Mechanism of Action

Triamcinolone acetonide-d7 exerts its effects by binding to specific glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and interacts with glucocorticoid response elements on DNA. This interaction modulates the expression of various genes involved in inflammatory and immune responses. The molecular targets include cytokines, enzymes, and other proteins involved in the inflammatory process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triamcinolone acetonide-d7 is unique due to its deuterium labeling, which allows for precise tracking in biological systems without altering its pharmacological properties. This makes it particularly valuable in research settings where accurate measurement and tracking are essential .

Properties

Molecular Formula

C24H31FO6

Molecular Weight

441.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2-deuterio-2-hydroxyacetyl)-12-fluoro-11-hydroxy-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3,12D/t12?,15-,16-,17-,19+,21-,22-,23-,24+

InChI Key

YNDXUCZADRHECN-UJSLXJIRSA-N

Isomeric SMILES

[2H]C(C(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C([2H])([2H])[2H])C([2H])([2H])[2H])O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Origin of Product

United States

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